molecular formula C16H16N4O2S B11651651 (6Z)-2-cyclohexyl-6-(furan-2-ylmethylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-cyclohexyl-6-(furan-2-ylmethylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11651651
M. Wt: 328.4 g/mol
InChI Key: BMXODUFCUHBECS-NAXSCAEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6Z)-2-CYCLOHEXYL-6-[(FURAN-2-YL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a cyclohexyl group, a furan ring, and a thiadiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-CYCLOHEXYL-6-[(FURAN-2-YL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include cyclohexylamine, furan-2-carbaldehyde, and various catalysts to facilitate the formation of the desired product under controlled conditions .

Industrial Production Methods

This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at a larger scale .

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-CYCLOHEXYL-6-[(FURAN-2-YL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the imino group can produce amine derivatives .

Mechanism of Action

The mechanism of action of (6Z)-2-CYCLOHEXYL-6-[(FURAN-2-YL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-2-CYCLOHEXYL-6-[(FURAN-2-YL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of a cyclohexyl group, a furan ring, and a thiadiazolopyrimidine core. This combination provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

(6Z)-2-cyclohexyl-6-(furan-2-ylmethylidene)-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C16H16N4O2S/c17-13-12(9-11-7-4-8-22-11)14(21)18-16-20(13)19-15(23-16)10-5-2-1-3-6-10/h4,7-10,17H,1-3,5-6H2/b12-9-,17-13?

InChI Key

BMXODUFCUHBECS-NAXSCAEVSA-N

Isomeric SMILES

C1CCC(CC1)C2=NN3C(=N)/C(=C/C4=CC=CO4)/C(=O)N=C3S2

Canonical SMILES

C1CCC(CC1)C2=NN3C(=N)C(=CC4=CC=CO4)C(=O)N=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.